Orally Active TLR4 Inhibition in Endotoxemia and NEC Models
Tlr4-IN-C34 demonstrates oral activity in vivo, a key differentiation from many TLR4 antagonists like TAK-242 (Resatorvid) and Eritoran (E5564), which typically require intravenous or intraperitoneal administration for in vivo efficacy [1][2]. In a murine model, oral administration of Tlr4-IN-C34 at 1 mg/kg significantly reduced systemic inflammation .
| Evidence Dimension | In vivo efficacy following oral administration |
|---|---|
| Target Compound Data | Reduction in systemic inflammation at 1 mg/kg, p.o. |
| Comparator Or Baseline | TAK-242 (Resatorvid): Effective in vivo typically via i.v. or i.p. injection; Eritoran (E5564): Administered intravenously [1]. |
| Quantified Difference | Tlr4-IN-C34 is orally active; comparators require parenteral administration for reported in vivo efficacy. |
| Conditions | Mouse models of endotoxemia and necrotizing enterocolitis. |
Why This Matters
Oral bioavailability simplifies in vivo dosing, reduces animal stress, and may be crucial for preclinical models requiring chronic or repeated administration.
- [1] Neal, M. D., Jia, H., Eyer, B., Good, M., Guerriero, C. J., Sodhi, C. P., ... & Hackam, D. J. (2013). Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors. PloS one, 8(6), e65779. View Source
- [2] Rice, T. W., Wheeler, A. P., Bernard, G. R., Vincent, J. L., Angus, D. C., Aikawa, N., ... & Demeyer, I. (2010). A randomized, double-blind, placebo-controlled trial of TAK-242 for the treatment of severe sepsis. Critical care medicine, 38(8), 1685-1694. View Source
